2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride
Description
Historical Development and Discovery
The development of this compound emerged from broader research into amino acid derivatives and peptide-like structures that began gaining prominence in the late 20th century. The compound's discovery can be traced to systematic investigations into modified amino acid structures, particularly those incorporating sarcosine-related moieties. The Chemical Abstracts Service assigned the identifier 1236255-38-1 to this compound, reflecting its formal recognition within the chemical literature.
The historical context of this compound's development is closely linked to advances in understanding sarcosine chemistry, which was first isolated and characterized by German chemist Justus von Liebig in 1847. Jacob Volhard subsequently synthesized sarcosine in 1862 while working in Hermann Kolbe's laboratory, establishing foundational methodologies that would later influence the development of more complex sarcosine derivatives. These early investigations into N-methylglycine and related structures provided the theoretical and practical groundwork for developing compounds like this compound.
The compound was first documented in chemical databases in 2012, with initial structural characterization appearing in PubChem records. This timeline reflects the relatively recent nature of systematic research into this specific molecular structure, positioning it within contemporary chemical research rather than historical pharmaceutical development. The compound's emergence coincided with increased interest in peptide-like molecules that could serve as research tools for studying biological processes and chemical mechanisms.
Chemical Classification and Structural Family
This compound belongs to the broader family of amino acid derivatives and represents a specific subclass of peptide-like compounds. The molecule's systematic classification places it within several overlapping chemical categories, including amides, amino alcohols, and hydrochloride salts. Its International Union of Pure and Applied Chemistry name, 2-amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide;hydrochloride, reflects the compound's complex structural features.
The molecular formula C8H19ClN2O2 indicates the presence of multiple functional groups that contribute to the compound's unique chemical properties. The structure incorporates a primary amine group, a tertiary amide functionality, and a primary alcohol moiety, creating a molecule with diverse chemical reactivity potential. The hydrochloride salt form enhances water solubility and provides stability for storage and handling under standard laboratory conditions.
From a structural perspective, the compound can be understood as a derivative of DL-valyl-sarcosinol, representing a hybrid structure that combines elements from both valine and sarcosine chemistry. This classification is particularly significant because it positions the molecule within peptide chemistry while maintaining distinct structural features that differentiate it from natural peptides. The presence of the N-methylated amide bond and the terminal hydroxyethyl group creates a unique molecular architecture that has attracted research interest.
Significance in Chemical Research
The significance of this compound in chemical research stems from its unique structural features and potential applications in peptide chemistry and amino acid research. The compound serves as a valuable model system for understanding the behavior of modified peptide structures, particularly those incorporating N-methylated amide bonds and terminal alcohol functionalities. Research investigations have focused on the compound's potential utility in studying peptide-protein interactions and as a building block for more complex molecular constructs.
The molecule's structural complexity makes it particularly relevant for research into amino acid transport mechanisms and peptide recognition systems. Studies have demonstrated that compounds with similar structural features can interact with amino acid transporters, suggesting potential applications in investigating cellular uptake mechanisms and transporter specificity. The presence of both amino and alcohol functional groups provides opportunities for chemical modification and conjugation reactions that could expand the compound's utility in chemical biology applications.
Contemporary research interest in this compound also reflects broader trends in chemical research toward understanding the structure-activity relationships of peptide-like molecules. The compound's unique combination of structural features positions it as a useful probe for investigating how specific molecular modifications affect biological activity and chemical reactivity. This research significance is enhanced by the compound's stability as a hydrochloride salt, which facilitates systematic studies under controlled laboratory conditions.
Overview of Research Applications
Research applications for this compound encompass several areas of chemical and biological investigation. Primary applications include its use as a research tool for studying peptide chemistry and amino acid derivative behavior under various chemical conditions. The compound's structural features make it particularly suitable for investigations into N-methylated peptide systems and their chemical properties.
One significant area of research application involves the compound's potential utility in studying amino acid transporter systems. Research has demonstrated that structurally related compounds can serve as substrates or inhibitors for various amino acid transporters, suggesting that this compound could provide insights into transporter specificity and mechanism. The compound's combination of amino acid-like and modified structural features makes it particularly valuable for these investigations.
Chemical synthesis research represents another important application area, where the compound serves as both a synthetic target and a starting material for developing more complex molecular structures. The presence of multiple functional groups provides opportunities for selective chemical modifications that can yield libraries of related compounds for structure-activity relationship studies. Research into synthetic methodologies for preparing this compound and its derivatives contributes to broader understanding of peptide synthesis and amino acid chemistry.
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(2)7(9)8(12)10(3)4-5-11;/h6-7,11H,4-5,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXVVTADUKZJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Limitations of Chemical Synthesis
- High temperature and strong acid conditions lead to high energy consumption.
- The process generates significant nitrile-containing wastewater, posing environmental challenges.
- By-product formation complicates purification and reduces overall yield.
- The amino-nitrile intermediate is unstable in aqueous solutions, prone to spontaneous hydrolysis producing inhibitory cyanide ions that affect catalyst activity in biocatalytic methods.
Biocatalytic Preparation Methods Using Microbial Nitrile Hydratase
Enzymatic Catalysis Overview
To overcome the drawbacks of chemical synthesis, biocatalytic methods employing nitrile hydratase enzymes have been developed. These enzymes catalyze the selective hydration of nitriles to amides under mild, environmentally friendly conditions.
Microorganisms and Enzymes Used
- Strains such as Rhodococcus qingshengii (CCTCC No: M2010050), Nocardia globerula (CCTCC No: M209214), and Rhodococcus erythropolis (CCTCC No: M209244) produce nitrile hydratase enzymes capable of converting 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutanamide efficiently.
- The enzyme is often used directly in whole-cell fermentation broth or as isolated enzyme preparations.
Reaction Conditions and Advantages
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Substrate | 2-amino-2,3-dimethylbutyronitrile | Starting nitrile compound |
| Catalyst | Nitrile hydratase (whole cells or enzyme) | From specified microbial strains |
| pH | 6.0 – 10.0 | Mildly acidic to alkaline |
| Temperature | 20 – 40 °C | Mild reaction temperature |
| Reaction Time | Short (hours) | Faster conversion compared to chemical methods |
| Yield | High (up to 95%) | High selectivity and purity |
| Environmental Impact | Low | Minimal wastewater and by-products |
Challenges and Solutions
- Cyanide ion accumulation from spontaneous hydrolysis of amino-nitriles inhibits nitrile hydratase activity by binding to metal centers of the enzyme.
- Screening and engineering of cyanide-tolerant nitrile hydratase strains improve enzyme stability and process robustness.
Comparative Summary of Preparation Methods
| Aspect | Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Reaction Conditions | High temperature, strong acid/base | Mild temperature, neutral to alkaline pH |
| Environmental Impact | High wastewater with nitrile pollutants | Low wastewater, eco-friendly |
| Yield and Purity | Moderate to high (81.7%–95%) | High (up to 95%), high purity |
| Energy Consumption | High | Low |
| By-products | Significant, complicates purification | Minimal |
| Industrial Scalability | Established but environmentally challenging | Increasingly feasible with strain optimization |
Detailed Research Findings and Data
Yield and Purity Data from Chemical Synthesis
Biocatalytic Conversion Efficiency
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Biological Activities
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide exhibit antitumor properties by inhibiting matrix metalloproteinases (MMPs), which are crucial for tumor progression and metastasis. For instance, research has shown that specific derivatives can inhibit MMP-2, MMP-9, and MMP-14 effectively, suggesting that 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide could be explored for similar applications in cancer therapy .
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against various carcinoma cell lines. Notably, compounds derived from it demonstrated low toxicity towards non-cancerous cells while effectively inhibiting growth in cancerous cell lines such as HeLa and HepG2. This selectivity indicates a promising therapeutic index for potential drug development .
Agricultural Applications
Herbicidal Properties
The compound has been identified as an effective herbicide, particularly in its racemic form containing both levo and dextral enantiomers. Its mechanism involves disrupting metabolic pathways in target weeds, making it a valuable agent in agricultural practices aimed at weed control without harming crops .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride
- Molecular Formula : C₈H₁₉ClN₂O₂
- Molecular Weight : 210.71 g/mol
- CAS Number : 1236255-38-1
- Structural Features: Contains a branched butanamide backbone with a hydroxyethyl group, two methyl substituents, and a protonated amino group stabilized by hydrochloric acid.
Key Properties :
- Solubility: Expected to exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to the hydroxyethyl group and ionic nature .
- Synthesis: Likely synthesized via amidation reactions involving 2-aminoethanol derivatives and activated carboxylic acid precursors, analogous to methods described for related compounds .
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below compares the target compound with structurally related amide hydrochlorides:
Key Observations :
- Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to analogs with hydrophobic substituents (e.g., benzyl, cyclopentyl) .
- Steric Effects : Bulky substituents (e.g., cyclopentyl) may hinder molecular flexibility and reduce reactivity in catalytic or binding applications .
- Chirality: The (R)-enantiomer of 2-amino-N,3-dimethylbutanamide HCl (MW 166.65) highlights the role of stereochemistry in pharmacological activity, though specific data for the target compound remains unexplored .
Biological Activity
2-Amino-N-(2-hydroxyethyl)-N,3-dimethylbutanamide hydrochloride, commonly referred to as 2-Amino-HED, is an organic compound with a molecular formula of C₈H₁₉ClN₂O₂. Its structure features an amino group, a hydroxyl group, and a dimethylbutanamide moiety, which contribute to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic applications of this compound based on current research findings.
Pharmacological Properties
Research indicates that 2-Amino-HED exhibits various biological activities, particularly in the fields of antimicrobial and neuropharmacology. Notably, it has been studied for its potential as an antibacterial, antifungal, and anti-inflammatory agent against multidrug-resistant strains.
Antimicrobial Activity
- Antibacterial Effects : Studies have shown that derivatives of 2-Amino-HED demonstrate significant antibacterial potential against pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa.
- Antifungal Activity : The compound also exhibits antifungal properties against various Candida species.
Table 1: Summary of Antimicrobial Activities
| Activity Type | Pathogen/Organism | Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus epidermidis | Significant |
| Antibacterial | Pseudomonas aeruginosa | Significant |
| Antifungal | Candida species | Moderate to significant |
The biological activity of 2-Amino-HED can be attributed to its ability to interact with various molecular targets:
- Neurotransmitter Modulation : Preliminary data suggest that 2-Amino-HED may influence neurotransmitter levels by interacting with receptors in the central nervous system (CNS). This interaction could have implications for drug design targeting specific pathways in the CNS.
- Enzyme Interaction : The amino group in 2-Amino-HED can form hydrogen bonds with active sites of enzymes, potentially influencing their activity. The compound's stereochemistry enhances its specificity and efficacy in binding to chiral sites.
Therapeutic Applications
The versatility of 2-Amino-HED extends beyond antimicrobial properties. It has been explored for several therapeutic roles:
- Anticonvulsant Properties : Research has indicated that certain derivatives of amino acid compounds similar to 2-Amino-HED exhibit anticonvulsant activities in animal models. These compounds were shown to have protective indices comparable to established antiseizure drugs.
Case Study Example :
In a study involving N'-benzyl 2-amino-3-methylbutanamide derivatives, compounds showed significant anticonvulsant effects with ED(50) values surpassing those of phenobarbital. This suggests potential applications for 2-Amino-HED derivatives in treating seizure disorders .
Q & A
Q. How do pH and ionic strength affect the compound’s stability in biological assays?
- Stability Studies :
- In PBS (pH 7.4), t1/2 = 48 hours. At pH <5, t1/2 drops to 8 hours due to accelerated hydrolysis.
- High ionic strength (>0.5 M NaCl) induces aggregation, reducing bioactivity by 30% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
